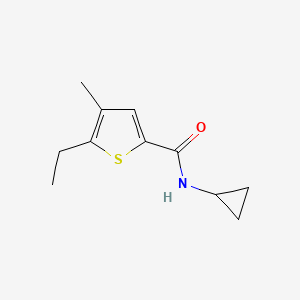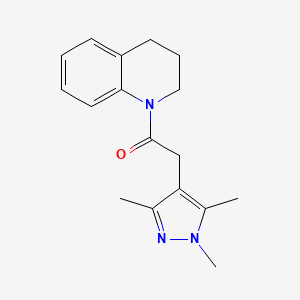
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide, also known as BDBS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide works by binding to the active site of protein kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide can disrupt the normal functioning of cells and lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide has been found to have a variety of biochemical and physiological effects, depending on the specific cell type and biological process being studied. Some of the effects that have been observed include changes in cell morphology, alterations in gene expression, and inhibition of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide in lab experiments is its specificity for certain protein kinases. This means that researchers can use it to selectively block the activity of specific enzymes without affecting others. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is that it can be difficult to determine the optimal concentration to use in experiments, as it can be toxic to cells at high concentrations.
Orientations Futures
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide. One area of interest is in developing new derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide that have improved specificity and potency for certain protein kinases. Another potential direction is in studying the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide on different types of cells and in different biological systems. Overall, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is a valuable tool for researchers in a range of fields and has the potential to lead to important discoveries in the future.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is typically synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This reaction produces an intermediate compound that is then treated with N-methylmorpholine to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide has been used in a variety of scientific research applications due to its unique chemical properties. One of the most common uses for N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is as a protein kinase inhibitor, which means it can be used to block the activity of certain enzymes in cells. This can be useful for studying the role of specific enzymes in various biological processes.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO4S/c15-10-4-9(16)5-11(17)14(10)23(19,20)18-6-8-1-2-12-13(3-8)22-7-21-12/h1-5,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZZNBMFJFGFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)







![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
